molecular formula C12H15NO2 B1332878 (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid CAS No. 1049727-99-2

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid

Cat. No.: B1332878
CAS No.: 1049727-99-2
M. Wt: 205.25 g/mol
InChI Key: UDNDGSKOCKZZPN-WDEREUQCSA-N
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Description

“(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid” is likely a type of organic compound known as an amino acid. Amino acids are the building blocks of proteins and play a crucial role in biological systems .


Synthesis Analysis

The synthesis of similar compounds often involves strategies like ring-closing metathesis and lipase-mediated kinetic resolution . A study on a related compound, (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid, employed a second-deprotonation strategy for selectivity .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like protein crystallography and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For example, a study found that a related compound was converted to an irreversible tight-binding adduct in the active site of an enzyme .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various computational methods. For example, a related compound, (3S,4R)-3,4,5-trihydroxypentanoic Acid, has a molecular weight of 150.13 g/mol, and its structure includes four hydrogen bond donors and five hydrogen bond acceptors .

Scientific Research Applications

Influenza Neuraminidase Inhibition

(Wang et al., 2001) explored the synthesis and structural analysis of influenza neuraminidase inhibitors with pyrrolidine cores, relevant to the study of (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid. These inhibitors showed promising interactions in the NA active site, indicating potential applications in influenza treatment.

Structural Characterization in Beta-Foldamers

Research by (Menegazzo et al., 2006) on beta-amino acids tethered to pyrrolidin-2-one rings, which are structurally similar to this compound, highlights the importance of these compounds in the synthesis and structural characterization of beta-foldamers, a type of foldable synthetic molecule.

Antimicrobial and DNA Interaction Studies

(Tamer et al., 2018) conducted studies on pyridine-carboxylic acids, which include molecules similar to this compound. These studies focused on antimicrobial activities and DNA interactions, suggesting potential applications in pharmaceuticals and biochemistry.

Absolute Configuration and X-Ray Diffraction Studies

Research by (Peeters et al., 1994) involving the study of similar compounds' absolute configurations through X-ray diffraction underlines the importance of this compound in understanding molecular structures and stereochemistry.

Carbapenem Biosynthesis

(Stapon et al., 2003) explored the role of similar compounds in carbapenem biosynthesis. This research is crucial for developing new antibiotics, particularly against resistant bacteria.

Synthesis of Chiral Piperidine Derivatives

(Wilken et al., 1997) discussed the synthesis of new chiral bicyclic 3-hydroxypiperidines from compounds related to this compound. These findings have implications in the field of synthetic chemistry and drug development.

NMDA Antagonist Activity

(Ornstein et al., 1992) studied the NMDA antagonist activity of compounds structurally related to this compound. These findings contribute to the understanding of neurological processes and drug development for neurological disorders.

Synthesis of Enantiopure Amino Acids

(Dietrich & Lubell, 2003) highlighted the synthesis of enantiopure pyrrolizidinone amino acids, closely related to this compound. This research is important for the development of peptide-based pharmaceuticals.

Conformational Analysis of Tropan Carboxylic Acids

(Burgos et al., 1992) conducted a conformational analysis of tropan carboxylic acids, which share structural similarities with this compound. Such studies aid in the understanding of molecular interactions in biological systems.

Mechanism of Action

The mechanism of action of similar compounds often involves interaction with enzymes. For instance, a related compound was found to inhibit the enzyme human ornithine aminotransferase (hOAT), which is a potential therapeutic target for hepatocellular carcinoma .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for similar compounds could involve further exploration of their potential therapeutic applications. For example, the inhibition of the enzyme hOAT by a related compound has been recognized as a potential therapeutic approach for hepatocellular carcinoma .

Properties

IUPAC Name

(3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNDGSKOCKZZPN-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376084
Record name (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049727-99-2
Record name (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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